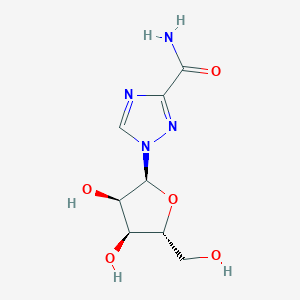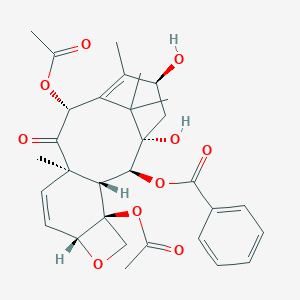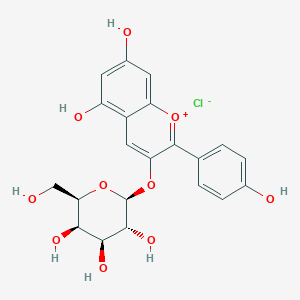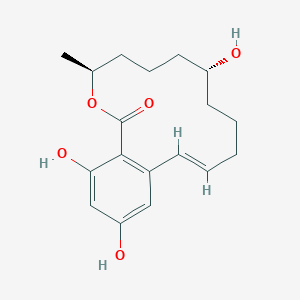
alpha-Zearalenol
Overview
Description
Alpha-Zearalenol is a metabolite of zearalenone, a mycotoxin produced by fungi of the genus Fusarium, commonly found in foods and feeds. It has been implicated in reproductive disorders in farm animals and occasionally in hyperestrogenic syndromes in humans due to its estrogenic activity, especially in pigs, cattle, and sheep. Despite its relatively low acute toxicity, alpha-Zearalenol and its parent compound, zearalenone, are of interest due to their impact on animal and possibly human health, necessitating a deeper understanding of their chemical and physical properties, synthesis, and metabolism (Zinedine et al., 2007).
Synthesis Analysis
The synthesis of alpha-Zearalenol primarily occurs through the metabolic conversion of zearalenone in the liver of animals, involving hydroxylation processes. This conversion is significant in various species, with notable differences in the efficiency and rate of production of alpha-Zearalenol among different animals, suggesting species-specific metabolic pathways (Malekinejad, Maas-Bakker, & Fink-Gremmels, 2006).
Molecular Structure Analysis
Alpha-Zearalenol is chemically recognized as C-6'-alpha-hydroxylated zearalenone. Its estrogenic activity, several times higher than the parent compound zearalenone, underscores the importance of understanding its molecular structure for assessing biological and toxicological effects. The specific molecular alterations from zearalenone to alpha-Zearalenol significantly increase its affinity and estrogenic potency (Ueno & Tashiro, 1981).
Chemical Reactions and Properties
Alpha-Zearalenol's chemical reactions, particularly its conversion from zearalenone, play a critical role in its bioactivity and toxicity. Its formation involves specific enzymatic reactions, highlighting the role of liver microsomes and the presence of NADPH. This process not only increases its estrogenic activity but also its potential for reproductive toxicity (Ueno & Tashiro, 1981).
Physical Properties Analysis
Although specific studies detailing the physical properties of alpha-Zearalenol were not identified in the available literature, understanding these properties is crucial for analyzing its behavior in biological systems and the environment. The physical characteristics such as solubility, melting point, and stability under various conditions would be valuable for predicting its distribution and persistence.
Chemical Properties Analysis
Alpha-Zearalenol's chemical properties, including its reactivity with other compounds, stability under various environmental conditions, and interactions with biological molecules, are central to understanding its toxicological impact. Its ability to bind to estrogen receptors with high affinity compared to zearalenone indicates significant implications for its biological activity and potential health risks (Ueno & Tashiro, 1981).
Scientific Research Applications
Application in Biochemistry and Pharmacology
- Field : Biochemistry and Pharmacology
- Summary of Application : α-ZOL is used as an analytical standard in the quantification of mycotoxins from animal feed . It is also used to evaluate its oestrogenic activity on boar sperm motility .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not provided in the source .
Application in Toxicology
- Field : Toxicology
- Summary of Application : α-ZOL is a mycotoxin with a strong estrogen effect that affects the synthesis and secretion of sex hormones and is transported to target organs through human serum albumin (HSA) . It has been reported that curcumin can also bind to HSA with high affinity at the same binding site as α-ZOL .
- Methods of Application : The competitive displacement of α-ZOL from HSA by curcumin was investigated using spectroscopic techniques, ultrafiltration techniques, and HPLC methods .
- Results or Outcomes : Results show that curcumin and α-ZOL share the same binding site (subdomain IIA) on HSA, and curcumin binds to HSA with a binding constant of 1.12 × 10^5 M^−1, which is higher than that of α-ZOL (3.98 × 10^4 M^−1) . Ultrafiltration studies demonstrated that curcumin could displace α-ZOL from HSA to reduce α-ZOL’s binding fraction .
Application in Mycotoxin Research
- Field : Mycotoxin Research
- Summary of Application : The interactions of α-ZOL with human, bovine, porcine, and rat serum albumins were examined .
- Methods of Application : The interactions were examined employing fluorescence spectroscopy and affinity chromatography .
- Results or Outcomes : Zearalanone, zearalanols, and zearalenone-14-sulfate form stable complexes with albumins tested (K = 9.3 × 10^3 to 8.5 × 10^5 L/mol), while the albumin binding of zearalenone-14-glucoside seems to be weak .
Application in Mycotoxin Metabolite Research
- Field : Mycotoxin Metabolite Research
- Summary of Application : α-ZOL, a toxic metabolite of Zearalenone (ZEN), mimics the effect of estrogen . Cyclodextrins (CDs), which are host molecules, form stable complexes with several mycotoxins, including ZEN .
- Methods of Application : The interactions of α-ZOL with native and six chemically modified β-CDs were studied using fluorescence spectroscopy .
- Results or Outcomes : Both mycotoxin derivatives formed the most stable complexes with methylated and sulfobutylated CD-derivatives . The CD complexes of α-ZOL were significantly stronger than those of β-ZOL .
Application in Molecular Biology
- Field : Molecular Biology
- Summary of Application : α-ZOL is a metabolite of Zearalenone (ZEN), a mycotoxin produced by Fusarium species . ZEN is implicated in reproductive problems in experimental animals and livestock and is classified as a non-steroidal estrogen or mycoestrogen .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not provided in the source .
Application in Pharmacology
- Field : Pharmacology
- Summary of Application : α-ZOL is used to study its competitive displacement on curcumin binding to Human Serum Albumin (HSA) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these applications were not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4S,8R,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQFYIAXQDXNOR-QDKLYSGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H](CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022402 | |
| Record name | alpha-Zearalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Zearalenol | |
CAS RN |
36455-72-8, 36455-71-7 | |
| Record name | (-)-α-Zearalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36455-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Zearalenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Zearalenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Zearalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,7R,11S)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),2,15,17-tetraen-13-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-ZEARALENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59D4EVJ5KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Zearalenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041824 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




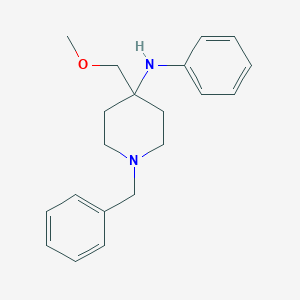
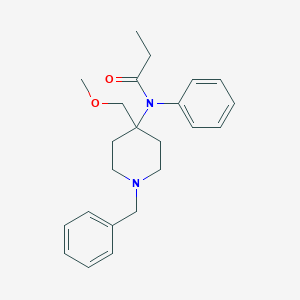
![[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate](/img/structure/B28856.png)
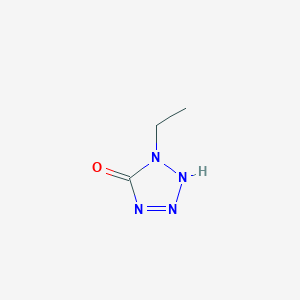
![cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)
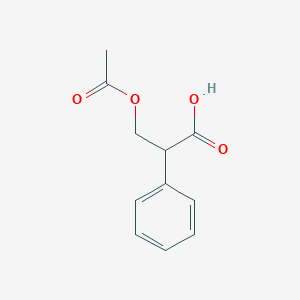
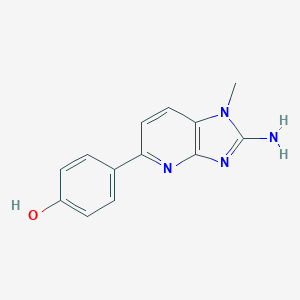
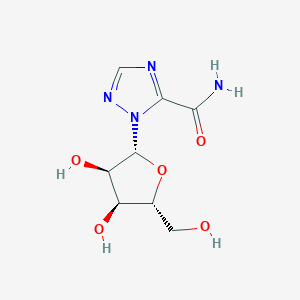
![Methyl 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B28890.png)
